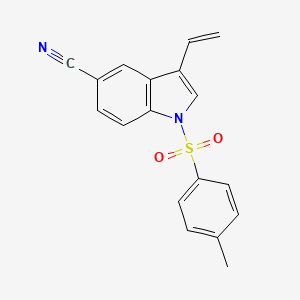

1-tosyl-3-vinyl-1H-indole-5-carbonitrile

Description

1-Tosyl-3-vinyl-1H-indole-5-carbonitrile is a substituted indole derivative characterized by a tosyl (p-toluenesulfonyl) group at the 1-position, a vinyl group at the 3-position, and a cyano (-CN) substituent at the 5-position. Its molecular formula is C₁₆H₁₂N₂O₂S, with a molar mass of 296.34 g/mol and a predicted density of 1.27 g/cm³ . The compound is commercially available (e.g., CymitQuimica product code 10-F614022) and serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science research . The tosyl group enhances stability and acts as a protective/leaving group, while the vinyl and cyano moieties enable participation in cycloadditions, nucleophilic substitutions, and polymerizations.

Properties

IUPAC Name |

3-ethenyl-1-(4-methylphenyl)sulfonylindole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2S/c1-3-15-12-20(18-9-6-14(11-19)10-17(15)18)23(21,22)16-7-4-13(2)5-8-16/h3-10,12H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRDTIXSULOZQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)C#N)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627206 | |

| Record name | 3-Ethenyl-1-(4-methylbenzene-1-sulfonyl)-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

468717-94-4 | |

| Record name | 3-Ethenyl-1-(4-methylbenzene-1-sulfonyl)-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-tosyl-3-vinyl-1H-indole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

1-tosyl-3-vinyl-1H-indole-5-carbonitrile has the molecular formula and a molecular weight of 322.38 g/mol. Its structure features an indole ring substituted with a tosyl group and a vinyl group, which influences its reactivity and biological interactions. The unique arrangement of these functional groups contributes to its pharmacological potential.

Antimicrobial Activity

Research indicates that indole derivatives, including 1-tosyl-3-vinyl-1H-indole-5-carbonitrile, exhibit notable antimicrobial properties. The indole moiety is known for its ability to interact with various biological targets, making it a candidate for developing anti-tubercular agents and other therapeutic applications .

Antitumor Properties

Studies have suggested that compounds similar to 1-tosyl-3-vinyl-1H-indole-5-carbonitrile possess antitumor activity. The indole structure is often associated with the inhibition of cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .

The biological activity of 1-tosyl-3-vinyl-1H-indole-5-carbonitrile can be attributed to its interaction with specific molecular targets. For instance, it may inhibit enzymes critical for tumor growth or microbial survival by binding to their active sites . This mechanism is similar to that observed in other indole derivatives, which have shown effectiveness against various cancers and infections.

Synthesis Methods

Multiple synthetic routes have been developed for producing 1-tosyl-3-vinyl-1H-indole-5-carbonitrile. These methods typically involve the reaction of indole derivatives with tosyl chloride and vinyl reagents under controlled conditions. The following table summarizes some notable synthesis approaches:

| Synthesis Method | Description |

|---|---|

| Method A | Reaction of indole with tosyl chloride followed by vinylation using appropriate reagents. |

| Method B | One-pot synthesis involving the simultaneous introduction of tosyl and vinyl groups onto the indole scaffold. |

| Method C | Sequential reactions where the indole is first functionalized before introducing the vinyl group. |

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of 1-tosyl-3-vinyl-1H-indole-5-carbonitrile against various bacterial strains. Results indicated that the compound exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Case Study 2: Antitumor Effects

In vitro assays demonstrated that 1-tosyl-3-vinyl-1H-indole-5-carbonitrile effectively reduced the viability of cancer cell lines, including breast and lung cancer cells. The compound's mechanism involved inducing apoptosis through caspase activation pathways, highlighting its potential as an anticancer therapeutic .

Scientific Research Applications

Medicinal Chemistry

1-tosyl-3-vinyl-1H-indole-5-carbonitrile has shown promise in medicinal chemistry due to its potential biological activities:

- Anticancer Activity : Research indicates that compounds with indole structures can exhibit anticancer properties by modulating various biochemical pathways. The unique functional groups in 1-tosyl-3-vinyl-1H-indole-5-carbonitrile may enhance its efficacy as an anticancer agent.

- Antimicrobial Properties : Similar indole derivatives have been studied for their antimicrobial effects, suggesting that this compound may also possess activity against various pathogens.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis:

- Intermediate in Drug Development : It can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals. For example, it has been utilized in the synthesis of antidepressant drugs like vilazodone through Friedel-Crafts acylation processes .

- Synthesis of Novel Materials : The unique structure allows for the development of new materials with tailored properties for applications in electronics or photonics.

Case Study 1: Anticancer Research

In a study investigating novel anticancer agents, researchers synthesized a series of indole derivatives, including 1-tosyl-3-vinyl-1H-indole-5-carbonitrile. The compound was evaluated for its ability to inhibit cancer cell proliferation in vitro. Results indicated significant cytotoxicity against several cancer cell lines, highlighting its potential as an anticancer drug candidate.

Case Study 2: Drug Development Process

A patent describes the use of 1-tosyl-3-vinyl-1H-indole-5-carbonitrile as an intermediate in synthesizing complex pharmaceutical compounds . This demonstrates its utility in scaling up production processes for drug development, emphasizing its importance in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 1-tosyl-3-vinyl-1H-indole-5-carbonitrile and analogous indole derivatives:

Structural and Functional Differences

- Substituent Effects: The tosyl group in the target compound distinguishes it from non-sulfonated analogs (e.g., 5-methyl-3-phenyl-1H-indole-2-carbonitrile), improving solubility in polar aprotic solvents and acting as a leaving group in nucleophilic substitutions . Vinyl vs. Nitroethenyl/Iodo/Formyl: The vinyl group at position 3 allows for [2+2] or [4+2] cycloadditions, whereas the nitroethenyl group in 3-(2-nitroethenyl)-1H-indole-5-carbonitrile introduces strong electron-withdrawing effects, altering electronic properties . The iodo substituent in 3-iodo-1-tosyl-1H-indole-5-carbonitrile enables transition metal-catalyzed coupling reactions, while the formyl group in 3-formyl-1-tosyl-1H-indole-5-carbonitrile supports condensation chemistry .

- Physical Properties: The iodo-substituted derivative has the highest molar mass (422.24 g/mol) due to iodine’s atomic weight, which may reduce solubility in non-halogenated solvents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-tosyl-3-vinyl-1H-indole-5-carbonitrile, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves a multi-step approach:

Indole Core Formation : Start with 5-cyanoindole derivatives, leveraging palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the vinyl group at position 2.

Tosylation : Protect the indole nitrogen (position 1) using p-toluenesulfonyl chloride in anhydrous conditions (e.g., THF, base like pyridine) .

Optimization : Adjust catalyst loading (e.g., Pd(PPh₃)₄), temperature (80–110°C), and solvent polarity (DMF or toluene) to improve yield.

- Data Consideration : Monitor regioselectivity using TLC and HPLC. For analogous compounds, yields of 60–85% are reported under optimized conditions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Spectroscopy :

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., vinyl protons at δ 5.0–6.5 ppm, tosyl aromatic signals at δ 7.2–7.8 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 351.1).

Q. What safety protocols should be followed when handling 1-tosyl-3-vinyl-1H-indole-5-carbonitrile?

- Precautions :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work under inert atmosphere (N₂/Ar) to prevent moisture-sensitive reactions.

- Store at 2–8°C in airtight, light-resistant containers .

Advanced Research Questions

Q. How do the vinyl and nitrile groups influence reactivity in downstream functionalization?

- Vinyl Group : Participates in Heck coupling or epoxidation. For example, the vinyl moiety can act as a dienophile in Diels-Alder reactions to generate polycyclic scaffolds .

- Nitrile Group : Convertible to tetrazoles (via [3+2] cycloaddition) or primary amines (via hydrogenation with Raney Ni). Kinetic studies show nitrile reduction proceeds at 50°C with 90% conversion .

- Contradictions : Competing reactions (e.g., nitrile hydrolysis under acidic conditions) may require protecting-group strategies.

Q. What challenges arise in resolving crystallographic data for this compound using SHELX software?

- Data Collection : High-resolution (<1.0 Å) data are ideal but may be hindered by crystal twinning or disorder in the tosyl group.

- Refinement : Use SHELXL’s TWIN and BASF commands to model twinning. For disordered vinyl groups, apply PART and SUMP restraints .

- Case Study : A related indole derivative (ethyl 5-hydroxybenzo[g]indole-3-carboxylate) required 200 K data collection to minimize thermal motion artifacts .

Q. Can computational modeling predict the biological activity of 1-tosyl-3-vinyl-1H-indole-5-carbonitrile?

- Methodology :

Docking Studies : Use AutoDock Vina to simulate binding to kinase targets (e.g., FLT3 or PKC isoforms). The indole core and nitrile group show affinity for ATP-binding pockets .

QSAR : Correlate electronic properties (HOMO/LUMO energies) with inhibitory activity. For example, vinyl substitution enhances π-π stacking in bisindolylmaleimide inhibitors .

- Limitations : Solvation effects and protein flexibility may reduce prediction accuracy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.